

XEN907: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

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For Researchers, Scientists, and Drug Development Professionals

Introduction

XEN907 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.7, a genetically validated target for the treatment of pain. Developed by Xenon Pharmaceuticals, XEN907 belongs to the spirooxindole class of compounds and emerged from a scaffold rigidification strategy that significantly enhanced its potency. This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of XEN907, intended to inform researchers and drug development professionals.

Core Data Summary

Table 1: In Vitro Pharmacological and Physicochemical Properties of XEN907



Parameter	Value	Species/System	Reference
Target	NaV1.7	Human	[1]
IC50	3 nM	Human	[1]
Chemical Class	Spirooxindole	-	[1][2]
Cytotoxicity	Not cytotoxic (>99% viable)	HepG2 cells (16h)	[1]
Hepatocyte Stability (% remaining after 2h)	21%	Rat	[1]
34%	Human	[1]	
46%	Dog	[1]	_
CYP Inhibition	Inhibits CYP3A4	Recombinant human enzyme	[1]

Note: Detailed quantitative pharmacokinetic and in vivo pharmacodynamic data from primary peer-reviewed publications are not publicly available at the time of this report. The information presented is compiled from publicly accessible abstracts, company presentations, and vendor-supplied data sheets.

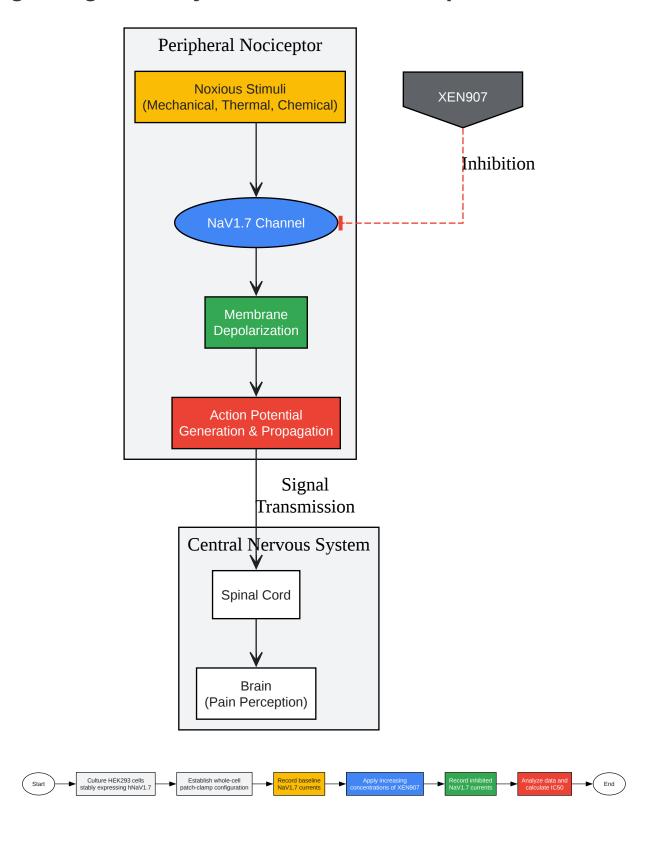
Pharmacodynamics

The primary mechanism of action of **XEN907** is the selective blockade of the NaV1.7 sodium channel. NaV1.7 is predominantly expressed in peripheral sensory neurons and plays a critical role in the generation and propagation of action potentials in response to noxious stimuli. Gain-of-function mutations in the SCN9A gene, which encodes NaV1.7, are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital inability to experience pain. This strong human genetic validation makes NaV1.7 a compelling target for the development of novel analgesics.

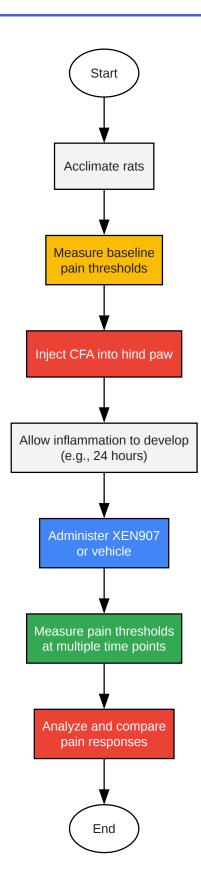
The potent inhibition of NaV1.7 by **XEN907** (IC₅₀ = 3 nM) suggests that it can effectively modulate nociceptive signaling at the peripheral level. The spirooxindole scaffold of **XEN907** was a result of a rational drug design approach aimed at increasing potency from an initial high-throughput screening hit.



Signaling Pathway of NaV1.7 in Nociception







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